molecular formula C26H24N4O2 B2726443 (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone CAS No. 1170175-96-8

(4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone

Cat. No.: B2726443
CAS No.: 1170175-96-8
M. Wt: 424.504
InChI Key: LIPWUUZNPPCHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone is a synthetic compound of research interest, featuring a hybrid structure that incorporates pharmaceutically relevant quinazoline and piperazine motifs . Its molecular architecture, comprising a quinoline moiety linked to a phenyl methanone via a piperazine bridge, suggests potential for diverse biochemical interactions. Such heterocyclic scaffolds are commonly investigated in medicinal chemistry for their ability to interact with various enzymes and receptors . Piperazine derivatives are frequently explored as modulators of biological targets, such as fatty acid amide hydrolase , or as receptor antagonists . Meanwhile, the quinoline and quinazoline core is a privileged structure in oncology research, found in several FDA-approved therapeutic agents . This combination of features makes the compound a valuable candidate for use in high-throughput screening, assay development, and early-stage drug discovery projects aimed at identifying novel bioactive molecules. The compound is provided for research purposes exclusively. (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[4-(quinolin-2-ylmethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c31-26(30-17-15-29(16-18-30)25-7-3-4-14-27-25)21-9-12-23(13-10-21)32-19-22-11-8-20-5-1-2-6-24(20)28-22/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPWUUZNPPCHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridinyl Amines

Piperazine derivatives are typically synthesized via cyclocondensation reactions. For 4-(pyridin-2-yl)piperazine:

  • React pyridin-2-amine with bis(2-chloroethyl)amine hydrochloride in refluxing ethanol (12 h, 80°C)
  • Neutralize with aqueous NaOH and purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)
    Yield : 68–72%.

Alternative Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination between 2-bromopyridine and piperazine:

  • Catalyst: Pd₂(dba)₃/Xantphos
  • Base: Cs₂CO₃
  • Solvent: Toluene, 110°C, 24 h
    Yield : 58%.

Preparation of 4-(Quinolin-2-ylmethoxy)benzoic Acid

Williamson Ether Synthesis

  • Quinolin-2-ylmethanol Synthesis :
    Reduce quinoline-2-carbaldehyde (NaBH₄, MeOH, 0°C, 1 h) → Yield : 92%.
  • Etherification :
    React quinolin-2-ylmethanol with methyl 4-hydroxybenzoate using:
    • Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt)
    • Alternative : K₂CO₃, DMF, 80°C, 6 h

      Yield : 75–81%.
  • Saponification :
    Hydrolyze ester with LiOH (THF/H₂O, 50°C, 3 h) → Yield : 95%.

Methanone Bridge Formation

Acid Chloride Coupling (Route A)

  • Benzoyl Chloride Preparation :
    Treat 4-(quinolin-2-ylmethoxy)benzoic acid with SOCl₂ (reflux, 2 h).
  • Amide Coupling :
    React benzoyl chloride with 4-(pyridin-2-yl)piperazine in CH₂Cl₂:
    • Base: Et₃N (2.5 eq)
    • Temp: 0°C → rt, 12 h

      Yield : 63%.

Direct Coupling via HBTU (Route B)

  • Activation :
    Mix 4-(quinolin-2-ylmethoxy)benzoic acid with HBTU (1.2 eq), DIPEA (3 eq) in DMF.
  • Nucleophilic Attack :
    Add 4-(pyridin-2-yl)piperazine (1.1 eq), stir at rt (24 h).
    Yield : 71% (superior to Route A due to milder conditions).

Optimization Strategies and Comparative Analysis

Parameter Route A (Acid Chloride) Route B (HBTU Coupling)
Overall Yield 48% 59%
Purity (HPLC) 95.2% 98.7%
Reaction Time 14 h 24 h
Scalability >10 g demonstrated Limited to 5 g batches
Byproduct Formation 8–12% <2%

Key Findings :

  • HBTU-mediated coupling minimizes side reactions compared to acid chloride route.
  • Microwave-assisted synthesis (100°C, 30 min) increases yield to 78% but requires specialized equipment.

Challenges and Mitigation Strategies

Steric Hindrance at Methanone Center

Bulky quinolinyl and pyridinyl groups hinder coupling efficiency. Solutions include:

  • Using high-boiling solvents (DMAc, 150°C) to improve reactivity.
  • Ultrasonication during coupling (30 min pre-treatment).

Purification Difficulties

Due to polar byproducts:

  • Employ reverse-phase chromatography (C18, MeCN:H₂O gradient)
  • Recrystallization from EtOAc/hexanes (3:7).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone.

    Substitution: Substitution reactions can take place at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohol derivatives from the methanone group.

    Substitution: Formation of substituted pyridine or quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core structural features with several arylpiperazine derivatives. Key variations among analogs include:

  • Heterocyclic substituents: Replacement of quinoline with pyridine, furan, or thiophene rings.
  • Linker modifications: Alterations in the methanone bridge or alkyl chain length.
  • Functional group additions : Introduction of electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups.

The table below highlights critical differences and activity data for select analogs:

Compound ID Structure Description Calculated Activity (pIC₅₀) Experimental Activity (pIC₅₀) Discrepancy Reference
21 (4-Methylpiperazin-1-yl)(2-(2-(pyridin-4-ylmethylene)hydrazinyl)quinolin-4-yl)methanone 7.3673 7.357741 +0.0096
22 Quinoline derivative with furan-2-ylmethylene hydrazine 7.1891 7.3920 -0.2029
23a Quinoline derivative with 4-methoxynaphthalen-1-ylmethylene hydrazine 7.2022 7.5005 -0.2983
MK47 (22) Thiophen-2-yl linked to trifluoromethylphenylpiperazine N/A Synthesized (82% yield) N/A

Key Observations :

  • Electron-withdrawing groups : Compounds like MK47 (with a trifluoromethyl group) exhibit high synthetic yields (82%) and stability, likely due to enhanced electronic interactions .
  • Hydrazine-linked derivatives: Compounds 21–23a show minor discrepancies between calculated and experimental activities, suggesting accurate predictive modeling for quinoline-piperazine hybrids .
  • Heterocyclic impact: Replacement of quinoline with furan (Compound 22) reduces activity, emphasizing the role of quinoline’s planar aromatic system in target binding .

Biological Activity

The compound (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone , often referred to in research as a derivative of quinoline and piperazine, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridine moiety and a quinoline-derived methoxyphenyl group. Its structural complexity allows it to interact with multiple biological targets, which is critical for its pharmacological effects.

Anticancer Activity

Numerous studies have explored the anticancer properties of similar compounds, particularly those incorporating piperazine and quinoline structures. The following table summarizes key findings regarding the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone)HL-60, Hep3B, H4600.4 - 1.0Induces apoptosis, G2/M arrest
2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamideT-47D (breast cancer)2.73 ± 0.16VEGFR-2 inhibition
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyldihydroquinolin-4-yl)piperazin-1-yl)acetamideT47DNot specifiedInduces apoptosis

These studies indicate that compounds similar to (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer effects are attributed to several mechanisms:

  • Microtubule Inhibition : Compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation.
  • Apoptosis Induction : Many derivatives induce apoptosis by modulating pathways involving cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • VEGFR Inhibition : Some derivatives inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

Study on Anticancer Activity

A recent study focused on a series of piperazine derivatives demonstrated that modifications in the quinoline structure significantly enhanced anticancer activity. The compound with a fluorine substitution exhibited the highest potency against breast cancer cell lines, suggesting that further structural optimization could yield even more effective agents.

Corrosion Inhibition Study

Interestingly, another aspect of biological activity involves the compound's role as a corrosion inhibitor in mild steel under acidic conditions. The study reported an inhibition efficiency of 74.41%, indicating potential applications beyond medicinal chemistry into materials science .

Pharmacokinetic Profiles

In silico studies have predicted favorable pharmacokinetic properties for related compounds:

  • Absorption : Good oral bioavailability.
  • Distribution : Ability to cross biological membranes effectively.
  • Metabolism : Predicted metabolic stability with minimal liver toxicity.
  • Excretion : Renal excretion pathways are favorable for clearance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.